molecular formula C9H10Br2N2O B2662119 8-Aminoquinolin-7-ol;dihydrobromide CAS No. 2287279-89-2

8-Aminoquinolin-7-ol;dihydrobromide

Cat. No.: B2662119
CAS No.: 2287279-89-2
M. Wt: 322
InChI Key: XFPLACPSANGPHW-UHFFFAOYSA-N
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Description

8-Aminoquinolin-7-ol;dihydrobromide is a compound that belongs to the class of aminoquinolines. Aminoquinolines are known for their diverse applications in medicinal chemistry, particularly as antimalarial agents. This compound is characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 7th position on the quinoline ring, along with two bromide ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminoquinolin-7-ol;dihydrobromide can be achieved through various methods. One common approach involves the functionalization of the quinoline ring. Classical methods such as the Gould-Jacobs, Friedländer, and Skraup syntheses are often employed for constructing the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Aminoquinolin-7-ol;dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions include substituted quinoline derivatives, which can have significant biological and pharmacological activities .

Properties

IUPAC Name

8-aminoquinolin-7-ol;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.2BrH/c10-8-7(12)4-3-6-2-1-5-11-9(6)8;;/h1-5,12H,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPLACPSANGPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)N)N=C1.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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